REACTION_SMILES
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[CH2:2]([CH3:3])[CH:4]([CH2:5][O:6][P:7]([O:8][CH2:9][CH:10]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH3:16])([OH:17])=[O:18])[CH2:19][CH2:20][CH2:21][CH3:22].[CH3:23][CH:24]1[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]1.[Nd:1].[OH:30][N+:31](=[O:32])[O-:33]>>[CH2:2]([CH3:3])[CH:4]([CH2:5][O:6][P:7]([O:8][CH2:9][CH:10]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH3:16])(=[O:17])[O-:18])[CH2:19][CH2:20][CH2:21][CH3:22].[Nd+:1]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Nd]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC
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Name
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Type
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product
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Smiles
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[Nd+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |